1-Bromoheptane-D15
Overview
Description
1-Bromoheptane-D15 is a deuterium-labeled version of the organic compound 1-Bromoheptane . It is primarily used for industrial and scientific research .
Synthesis Analysis
The synthesis of this compound can be achieved from 1-Heptan-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-d15-ol-d (9CI) .Molecular Structure Analysis
The molecular formula of this compound is C7D15Br . The structure can be represented by the SMILES notation as [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br .Scientific Research Applications
Monolayer Formation on Graphite Surfaces
1-Bromoheptane has been studied for its ability to form solid monolayers on the surface of graphite. Using X-ray diffraction and differential scanning calorimetry, researchers have confirmed the formation of these monolayers, which can be fitted by two possible structures with different symmetries. These studies help in understanding the molecular packing and interactions on surfaces, which is crucial for material science and nanotechnology applications (Sun et al., 2012).
Thermophysical Properties
The heat capacities and thermal expansion coefficients of 1-bromoheptane and other bromoalkanes have been measured to understand their thermophysical properties better. Such data are essential for chemical engineering and process design, as they help predict the behavior of these compounds under different temperature conditions (Chorążewski et al., 2005); (Bolotnikov et al., 2007).
Self-Assembly and Structural Properties
Research has delved into the self-assembly and structural properties of 1-bromoheptane monolayers on graphite, revealing patterns like lamellar packing and herringbone structures. Such studies contribute to our understanding of molecular self-assembly, which is vital for developing novel materials and nanoscale devices (Florio et al., 2008).
Viscosity and Free Volume Theory
New experimental data on the viscosity of liquid bromoalkanes, including 1-bromoheptane, have been collected and interpreted using free volume theory. This research helps in understanding the liquid dynamics of bromoalkanes and can aid in the development of new lubricants and fluids with tailored properties (Ryshkova et al., 2020).
Isobaric Heat Capacity and Compressibility
Studies on the isobaric heat capacity and isothermal compressibility of bromoalkanes, including 1-bromoheptane, contribute to a deeper understanding of their fluctuational properties. This research is significant for thermodynamics and materials science, providing insights into the molecular interactions and stability of these compounds under varying conditions (Korotkovskii et al., 2016).
Mechanism of Action
Target of Action
1-Bromoheptane-D15 is a deuterium-labeled compound It’s known that deuterium-labeled compounds are often used as tracers in drug development processes .
Mode of Action
It’s known that the incorporation of stable heavy isotopes like deuterium (hydrogen-2) into drug molecules can potentially affect their interaction with targets . This is due to the kinetic isotope effect, where the presence of heavier isotopes can slow down the rate of chemical reactions, potentially altering the drug’s interaction with its targets.
Biochemical Pathways
The use of deuterium-labeled compounds can affect various biochemical pathways, depending on the nature of the drug and its targets .
Pharmacokinetics
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . The presence of deuterium can slow down metabolic processes, potentially leading to increased drug half-life, improved pharmacokinetics, and enhanced bioavailability .
Result of Action
The use of deuterium-labeled compounds can provide valuable insights into the metabolism and pharmacokinetics of drugs, aiding in drug development processes .
Safety and Hazards
In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary . Skin contact requires immediate washing off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam .
Properties
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecadeuterioheptane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXKDWGTSHCFPP-PMELWRBQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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